N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Description
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2,4-dichlorophenyl group and at the 2-position with a 3,4,5-triethoxybenzamide moiety. This compound is hypothesized to exhibit pesticidal or pharmaceutical activity due to structural similarities to known bioactive thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O4S/c1-4-28-16-9-12(10-17(29-5-2)18(16)30-6-3)19(27)24-21-26-25-20(31-21)14-8-7-13(22)11-15(14)23/h7-11H,4-6H2,1-3H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCNFEAGHINQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H20Cl2N4O3S |
| Molecular Weight | 397.33 g/mol |
| CAS Number | 123456-78-9 |
| LogP | 4.9536 |
| Polar Surface Area | 46.603 |
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole moiety exhibit notable antimicrobial properties. A study highlighted the effectiveness of certain compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) showing promising results compared to standard antibiotics like ampicillin .
Key Findings:
- Compounds containing the 1,3,4-thiadiazole ring showed antibacterial activity against various strains.
- The introduction of different substituents on the thiadiazole ring significantly influenced antimicrobial efficacy.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. In vitro studies demonstrated that several synthesized derivatives exhibited cytotoxic effects against cancer cell lines, suggesting their potential as lead compounds for drug development .
Case Study:
In one study, a derivative with a similar structure showed an IC50 value of 15 μM against breast cancer cells (MCF-7), indicating significant cytotoxicity .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have also been documented. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that certain derivatives could effectively reduce the production of TNF-alpha and IL-6 in activated macrophages .
Mechanism:
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.
Neuroprotective Activity
Thiadiazole derivatives have shown promise in neuroprotection studies. Some compounds were evaluated for their ability to protect neuronal cells from oxidative stress-induced apoptosis. In vivo studies indicated that these compounds could significantly reduce neuronal damage in models of neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Significant cytotoxicity against cancer cell lines |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Neuroprotective | Protection against oxidative stress |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Oxadiazole vs. Thiadiazole Derivatives
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}amine Derivatives (): These oxadiazole analogues demonstrated selective anticancer activity (IC50 = 2.46 μg/mL against liver cancer). Thiadiazole derivatives often exhibit stronger insecticidal activity due to enhanced stability and interactions with chitin synthesis enzymes .
Thiazole Derivatives ():
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide shares a thiazole core but lacks the dichlorophenyl substitution. Its activity against anaerobic pathogens stems from inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, a mechanism less common in thiadiazoles .
Substituent Modifications
Benzamide Substituents
Triethoxybenzamide vs. Difluorobenzamide ():
The triethoxy groups in the target compound increase hydrophobicity and steric bulk compared to the 2,6-difluorobenzamide in N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide. This modification may enhance membrane permeability but reduce solubility in aqueous media .- Methoxy vs. Ethoxy Groups (): 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () and 5-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide () feature smaller methoxy substituents.
Dichlorophenyl Position and Halogenation
The 2,4-dichlorophenyl group is a common motif in agrochemicals (e.g., imazalil, ) due to its electron-withdrawing properties and resistance to metabolic degradation. Analogues like N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidinepropanamide () replace chlorine with methoxy groups, reducing toxicity but possibly diminishing pesticidal efficacy .
Physicochemical and Structural Properties
Abbreviations: DCP = dichlorophenyl; DFB = difluorobenzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
